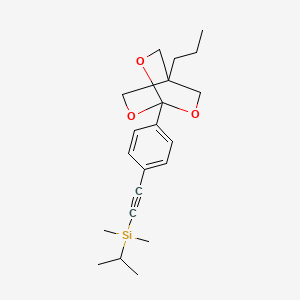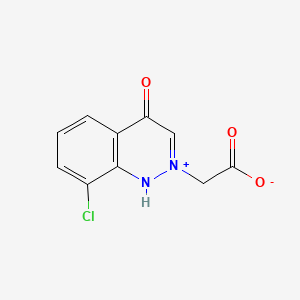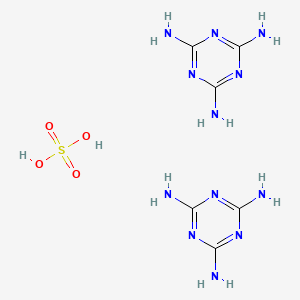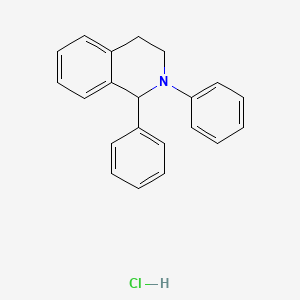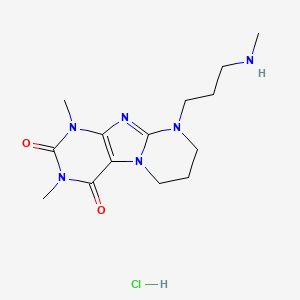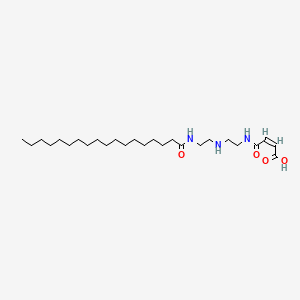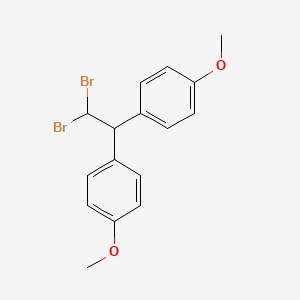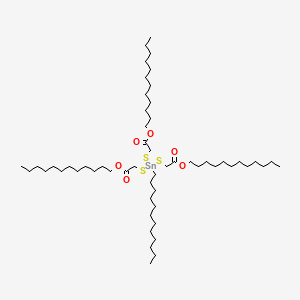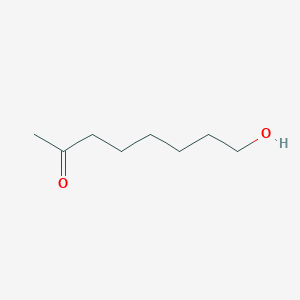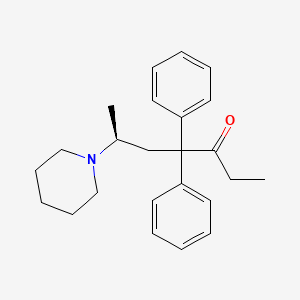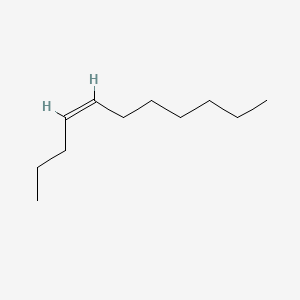
4-Undecene, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Undecene, (Z)-, also known as cis-4-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Undecene, (Z)- can be synthesized through various methods, including:
Hydrogenation of Alkynes: Starting from 4-undecyne, selective hydrogenation can be performed using a Lindlar catalyst to obtain the (Z)-isomer.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of 4-Undecene, (Z)- typically involves:
Catalytic Hydrogenation: Using specific catalysts to ensure the (Z)-configuration is maintained.
Isomerization: Starting from a mixture of isomers, selective isomerization can be used to enrich the (Z)-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
4-Undecene, (Z)- undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: Can undergo halogenation to form haloalkenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens such as bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Major Products
Oxidation: Forms 4-undecanol, 4-undecanal, or undecanoic acid.
Reduction: Forms undecane.
Substitution: Forms 4-bromo-undecene or 4-chloro-undecene.
Wissenschaftliche Forschungsanwendungen
4-Undecene, (Z)- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Undecene, (Z)- involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions, influencing biological processes through its reactivity. The exact molecular targets and pathways depend on the specific application and context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Undecene, (E)-: The (E)-isomer of 4-Undecene, where the higher priority substituents are on opposite sides of the double bond.
Other Alkenes: Compounds like 3-undecene and 5-undecene, which differ in the position of the double bond.
Uniqueness
4-Undecene, (Z)- is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its (E)-isomer and other alkenes with different double bond positions.
Eigenschaften
CAS-Nummer |
821-98-7 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
(Z)-undec-4-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |
InChI-Schlüssel |
JABYJIQOLGWMQW-CLFYSBASSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCC |
Kanonische SMILES |
CCCCCCC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


